Cas no 1259285-56-7 (N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- N-[(4-methoxyphenyl)methyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- AS-73134
- AKOS037647280
- 1259285-56-7
- D94141
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
- MDL: MFCD22572111
- インチ: 1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)17-8-6-7-9-18(17)22-14-15-10-12-16(23-5)13-11-15/h6-13,22H,14H2,1-5H3
- InChIKey: QRMARVFNTGTBNR-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=CC=C2NCC2C=CC(=CC=2)OC)OC(C)(C)C1(C)C
計算された属性
- 精确分子量: 339.2005739 g/mol
- 同位素质量: 339.2005739 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.7
- 分子量: 339.2
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753804-1g |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 1g |
$505 | 2024-06-05 | |
1PlusChem | 1P01FQHN-250mg |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 250mg |
$270.00 | 2024-07-09 | |
Aaron | AR01FQPZ-250mg |
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 250mg |
$253.00 | 2025-02-10 | |
A2B Chem LLC | AY12987-1g |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 1g |
$587.00 | 2024-04-20 | |
eNovation Chemicals LLC | D753804-250mg |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 250mg |
$265 | 2025-02-21 | |
eNovation Chemicals LLC | D753804-1g |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 1g |
$505 | 2025-02-21 | |
Chemenu | CM430679-1g |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95%+ | 1g |
$477 | 2022-09-03 | |
Aaron | AR01FQPZ-1g |
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 1g |
$520.00 | 2025-02-10 | |
1PlusChem | 1P01FQHN-1g |
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 95% | 1g |
$522.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595819-1g |
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1259285-56-7 | 98% | 1g |
¥5850.00 | 2024-08-09 |
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineに関する追加情報
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Versatile Compound in Modern Chemical Synthesis
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1259285-56-7) is a significant compound in the field of chemical synthesis and medicinal chemistry. This compound is widely recognized for its unique structural features and its potential applications in various synthetic pathways. The presence of a boron-containing functional group and a substituted aniline moiety makes it an attractive building block for the development of new materials and pharmaceuticals.
The structure of N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline consists of a 4-methoxybenzyl group attached to an aniline ring, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) moiety at the para position of the aniline ring. The pinacolborane group is particularly noteworthy due to its stability and reactivity in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Recent research has highlighted the versatility of N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in various synthetic transformations. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of novel antitumor agents. The researchers utilized the boron-containing group to facilitate efficient coupling reactions with aryl halides, leading to the formation of diverse aromatic compounds with potential therapeutic properties.
In addition to its applications in medicinal chemistry, N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown promise in materials science. A recent study in Advanced Materials explored the use of this compound as a precursor for the synthesis of boron-containing polymers. These polymers exhibit unique optical and electronic properties, making them suitable for applications in optoelectronics and photovoltaic devices.
The stability and reactivity of the pinacolborane group have also been leveraged in catalytic processes. A study published in Chemical Communications reported the use of N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a ligand for palladium-catalyzed cross-coupling reactions. The researchers found that this ligand significantly enhanced the efficiency and selectivity of the reactions, leading to higher yields and improved product purity.
Furthermore, the methoxybenzyl substituent in N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides additional functionality that can be exploited for further derivatization. This substituent can be readily modified through standard organic reactions such as alkylation or acylation. These modifications can introduce new functional groups or alter the electronic properties of the molecule, thereby expanding its potential applications.
In conclusion,N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1259285-56-7) is a highly versatile compound with significant potential in various fields of chemical research and industrial applications. Its unique structural features and reactivity make it an invaluable building block for synthetic chemists working on the development of new materials and pharmaceuticals. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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